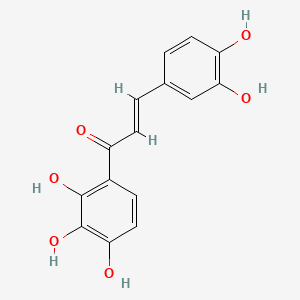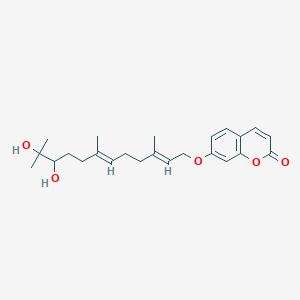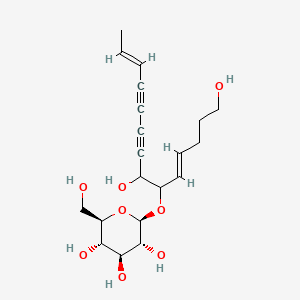
Okanin
Descripción general
Descripción
Okanin is a chalconoid, a type of flavonoid, found in the plant Bidens pilosa . It’s known to inhibit microglial activation .
Molecular Structure Analysis
Okanin has a molecular formula of C15H12O6 . It interacts strongly with CYP3A4 and CYP2D6, as determined by enzyme kinetics, multispectral technique, and molecular docking .Chemical Reactions Analysis
Okanin has been found to show strong inhibition on CYP3A4 and CYP2D6. The interaction between Okanin and these enzymes were determined by enzyme kinetics, multispectral technique, and molecular docking .Aplicaciones Científicas De Investigación
Inhibition of Human Cytochrome P450 3A4 and 2D6
Okanin, a major flavonoid of a popular herb tea, Coreopsis tinctoria Nutt., has shown strong inhibition on CYP3A4 and CYP2D6 . The interaction between okanin and these Cytochromes P450 (CYPs) were determined by enzyme kinetics, multispectral technique, and molecular docking . This suggests that okanin may lead to interactions between herb and drug by inhibiting CYP3A4 and CYP2D6 activities .
Competitive Inhibition against Plasmodium falciparum Tyrosyl-tRNA Synthetase
Okanin is known as an inhibitor of LPS-induced TLR4 expression and has exhibited potent inhibitory activity against Plasmodium falciparum tyrosyl-tRNA synthetase (PfTyrRS), while showing limited inhibition of human TyrRS . Bio-layer interferometry (BLI) confirmed the high affinity of okanin for PfTyrRS . This suggests that okanin could be a promising lead compound for the treatment of malaria caused by P. falciparum .
Alleviation of Cognitive Impairment in Ischemic Stroke
Okanin has been found to attenuate cognitive impairment in bilateral common carotid artery occlusion (BCCAO) mice . It inhibits neuronal loss and microglial activation . This suggests that okanin could have potential therapeutic applications in the treatment of cognitive impairment related to ischemic stroke .
Mecanismo De Acción
Target of Action:
Okanin, a major flavonoid found in the herb tea Coreopsis tinctoria Nutt., primarily targets two enzymes in the human body: cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2D6 (CYP2D6) . These enzymes play crucial roles in drug metabolism, making them essential for maintaining homeostasis.
- CYP3A4 : Responsible for metabolizing approximately 33% of clinical drugs, CYP3A4 is a key player in drug interactions. It converts a wide range of substrates due to its extensive specificity .
- CYP2D6 : Involved in about 25% of clinical drug metabolism, CYP2D6 also contributes significantly to drug interactions. It plays a vital role in metabolizing various medications .
Mode of Action:
Okanin exerts its effects by inhibiting these enzymes. The inhibition type differs between the two:
- CYP3A4 : Okanin exhibits mixed inhibition and non-competitive inhibition against CYP3A4. This means it alters the enzyme’s activity without directly competing with the substrate. The interaction between okanin and CYP3A4 is strong .
- CYP2D6 : For CYP2D6, okanin shows non-competitive inhibition. Although the interaction is still significant, it is relatively weaker than with CYP3A4 .
Biochemical Pathways:
The affected pathways include drug metabolism and clearance. By inhibiting CYP3A4 and CYP2D6, okanin alters the breakdown and elimination of various drugs. This interaction can lead to unexpected drug levels and potential adverse effects .
Pharmacokinetics:
Okanin’s pharmacokinetic properties impact its bioavailability:
- Excretion : Okanin is likely excreted via urine or feces, but further studies are needed to determine its exact elimination pathways .
Result of Action:
Molecularly and cellularly, okanin’s action impacts drug metabolism. By inhibiting CYP3A4 and CYP2D6, it can alter drug levels, potentially leading to therapeutic failure or toxicity. Researchers are actively studying its effects on specific drugs .
Action Environment:
Environmental factors, such as diet, co-administered drugs, and individual genetic variations, influence okanin’s efficacy and stability. Caution is advised when consuming okanin-containing products, especially alongside medications metabolized by CYP3A4 or CYP2D6 .
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNFGRTUCCBTK-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
484-76-4, 38081-56-0 | |
| Record name | Okanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Okanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93087 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | OKANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)





